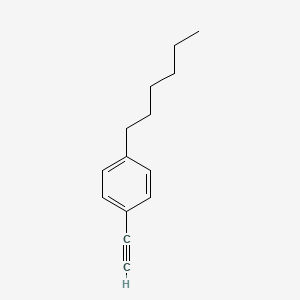

1-Ethynyl-4-hexylbenzene

説明

Contextualization within Functional Organic Molecules

1-Ethynyl-4-hexylbenzene is classified as a functional organic molecule due to the specific properties imparted by its constituent chemical groups. The hexyl group (a six-carbon alkyl chain) provides solubility in organic solvents and influences the molecule's self-assembly properties, which is crucial for the formation of ordered structures in materials like liquid crystals. The ethynyl (B1212043) group (a carbon-carbon triple bond) is a highly reactive functional group that serves as a versatile handle for a variety of chemical transformations, particularly carbon-carbon bond-forming reactions. This reactivity allows for the construction of larger, more complex molecular frameworks. The benzene (B151609) ring provides a rigid scaffold and contributes to the electronic and photophysical properties of the resulting materials.

The interplay between the flexible alkyl chain and the rigid, reactive ethynyl-benzene core is central to the functionality of this compound. It allows for the design and synthesis of molecules with tailored properties for specific applications.

Significance as a Building Block in Contemporary Chemical Research

The primary significance of this compound in contemporary chemical research lies in its role as a versatile building block for the synthesis of complex organic molecules and materials. Its terminal alkyne functionality makes it an ideal substrate for cross-coupling reactions, most notably the Sonogashira coupling reaction. wikipedia.orgwashington.edulibretexts.org This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. wikipedia.org This methodology is widely employed to construct conjugated systems with interesting electronic and optical properties.

Below is a table detailing research findings where this compound has been used as a key building block:

| Product | Reactant(s) | Reaction Type | Catalyst/Reagents | Yield | Application of Product |

| 1-Bromo-4-[2-{2-(4-hexylphenyl)ethynyl}-3-thienyl]benzene | 1-Bromo-4-(2-iodo-3-thienyl)benzene | Sonogashira Coupling | Dichlorobis(triphenylphosphine)palladium(II), Copper(I) iodide, Diisopropylamine | Not specified | Precursor for unsymmetrical bis[2-ethynyl-3-thienyl]benzene derivatives |

| 2,6,9,10-Tetrakis((4-hexylphenyl)ethynyl)anthracene | 2,6-Bis((4-hexylphenyl)ethynyl)anthracene-9,10-dione | Sonogashira Coupling and Reduction | Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide | Not specified | Organic thin-film transistors (OTFTs) and single-crystal field-effect transistors (SC-FETs) |

| 1-Bromo-4-(2-phenylethynyl)benzene derivatives | 1-Bromo-4-iodobenzene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Triethylamine | 96-98% | Synthesis of ethynylated biaryls and asymmetric diethynylated benzene |

Overview of Research Trajectories and Key Application Areas

Research involving this compound is actively pursuing several key application areas, primarily driven by its utility in constructing functional organic materials.

Liquid Crystals: The molecular shape of this compound, with its rigid core and flexible tail, is conducive to the formation of liquid crystalline phases. guidechem.com It is used as a precursor to synthesize more complex calamitic (rod-shaped) liquid crystals. These materials are of interest for their applications in display technologies and optical switching devices.

Polymers and Organic Materials: The ethynyl group can be polymerized to create conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). guidechem.com Furthermore, its use in synthesizing molecules for organic field-effect transistors (OFETs) has been demonstrated, highlighting its importance in developing new semiconducting materials. fishersci.comfishersci.ca

Pharmaceuticals: While less explored, there is potential for the use of this compound as a starting material in the synthesis of novel drug candidates. guidechem.com The introduction of the 4-hexylphenylacetylene moiety can be a strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.

The ongoing research trajectories focus on leveraging the unique combination of properties offered by this compound to create novel materials with enhanced performance and functionality for a range of technological applications.

Structure

3D Structure

特性

IUPAC Name |

1-ethynyl-4-hexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPDFDTYANKKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379401 | |

| Record name | 1-Ethynyl-4-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-11-9 | |

| Record name | 1-Ethynyl-4-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Ethynyl 4 Hexylbenzene

Established Synthesis Routes

Sonogashira Coupling Reactions in the Preparation of 1-Ethynyl-4-hexylbenzene

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. jk-sci.comnih.gov This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. jk-sci.comnih.gov A common pathway to synthesize this compound via this method involves the coupling of a 4-hexyl-substituted aryl halide (such as 1-iodo-4-hexylbenzene or 1-bromo-4-hexylbenzene) with a protected or unprotected acetylene source. A frequent strategy is the use of trimethylsilylacetylene, followed by the removal of the trimethylsilyl (TMS) protecting group. researchgate.net

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide (e.g., 1-iodo-4-hexylbenzene) to a palladium(0) complex. This step forms a palladium(II) intermediate. The subsequent step, transmetalation, involves the transfer of the alkynyl group from the copper acetylide (formed in the copper cycle) to the palladium(II) complex. The final step is reductive elimination, where the desired product, this compound, is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. orgsyn.org

The copper co-catalyst plays a crucial role in the Sonogashira reaction by facilitating the formation of a copper acetylide intermediate. orgsyn.org In the presence of a base, the terminal alkyne is deprotonated. The resulting alkynyl anion then reacts with a copper(I) salt to form the copper acetylide. This species is more reactive towards the palladium(II) complex in the transmetalation step than the terminal alkyne itself, thereby increasing the reaction rate and allowing for milder reaction conditions. orgsyn.org While copper-free Sonogashira reactions exist, the copper co-catalyst is a key component in the traditional and widely used protocol. nih.gov

The efficiency of the Sonogashira coupling for the synthesis of compounds like this compound is highly dependent on the optimization of various reaction parameters. These include the choice of catalyst, solvent, base, and temperature.

Catalysts: A variety of palladium catalysts can be employed, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. jk-sci.com The choice of ligands on the palladium center can also influence the reaction's efficiency.

Solvents: The reaction can be carried out in a range of solvents, with polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile being common choices. nih.govhes-so.ch The use of aqueous media has also been explored to develop more sustainable protocols. kaust.edu.sa

Bases: An organic amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. kaust.edu.sa

Temperature: Sonogashira couplings can often be performed at room temperature, particularly when using more reactive aryl iodides. jk-sci.com For less reactive aryl bromides, heating is often required to achieve a reasonable reaction rate. jk-sci.com

The following table illustrates the effect of different reaction conditions on the yield of a Sonogashira coupling reaction, based on general findings in the literature.

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-iodo-4-hexylbenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | Toluene/H₂O | Room Temp | High |

| 2 | 1-bromo-4-hexylbenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | Moderate to High |

| 3 | 1-iodo-4-hexylbenzene | Phenylacetylene (B144264) | Pd(CH₃CN)₂Cl₂ (2.5) | - | Cs₂CO₃ | 1,4-Dioxane | Room Temp | Good |

| 4 | 1-bromo-4-hexylbenzene | Phenylacetylene | Pd(OAc)₂ (0.01-2) | - | DABCO | - | - | Good to Excellent researchgate.net |

This table is illustrative and based on general principles and examples of Sonogashira reactions. Specific yields for the synthesis of this compound would require specific experimental data.

Grignard Reactions for Terminal Alkyne Introduction

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. mnstate.edu In the context of synthesizing this compound, a Grignard reaction can be envisioned to introduce the ethynyl (B1212043) group.

A potential, though less common, route for the synthesis of this compound involves the reaction of a 4-hexyl-substituted benzylic halide, such as 4-hexylbenzyl chloride, with an ethynyl Grignard reagent, like ethynylmagnesium bromide. Ethynylmagnesium bromide is typically prepared by the reaction of a simple Grignard reagent, such as ethylmagnesium bromide, with acetylene gas. orgsyn.org

The reaction would proceed via a nucleophilic substitution mechanism, where the ethynyl Grignard reagent attacks the electrophilic benzylic carbon of 4-hexylbenzyl chloride, displacing the chloride and forming the desired carbon-carbon bond.

However, this approach can be complicated by side reactions. Grignard reagents are strong bases, which can lead to elimination reactions, especially with secondary and tertiary halides. leah4sci.com Furthermore, the preparation and handling of acetylene gas require special precautions. Due to these potential complications, the Sonogashira coupling is generally the preferred method for the synthesis of aryl alkynes like this compound.

Mechanistic Studies of Ethynyl Group Reactivity

The reactivity of the ethynyl group in this compound is central to its chemical transformations. This section delves into the mechanistic pathways of various reactions involving the alkyne moiety, providing a detailed understanding of its behavior under different reaction conditions.

Electrophilic Addition Reactions of the Alkyne Moiety

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to attack by electrophiles. These reactions proceed through the formation of a transiently stable intermediate, leading to the formation of a variety of addition products.

The catalytic hydrogenation of this compound can lead to the formation of either the corresponding alkene, 1-ethenyl-4-hexylbenzene, or the fully saturated alkane, 1-ethyl-4-hexylbenzene, depending on the catalyst and reaction conditions employed.

The process typically involves the adsorption of both the alkyne and molecular hydrogen onto the surface of a metal catalyst, such as palladium, platinum, or nickel. The reaction proceeds through a stepwise addition of hydrogen atoms to the alkyne. The initial addition results in the formation of a vinyl-metal intermediate. A second hydrogen addition to this intermediate yields the alkene. If the reaction is not stopped at the alkene stage, further hydrogenation will occur, leading to the alkane.

For the selective hydrogenation to the alkene, a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline) is often used. This deactivation of the catalyst prevents the further reduction of the alkene to the alkane. The mechanism on the catalyst surface dictates a syn-addition of hydrogen, resulting in the formation of the cis-alkene.

Table 1: Catalysts and Products in the Hydrogenation of this compound

| Catalyst | Major Product |

|---|---|

| H₂, Pd/C | 1-Ethyl-4-hexylbenzene |

| H₂, Lindlar's Catalyst | (Z)-1-Ethenyl-4-hexylbenzene |

Note: The data in this table is representative of the expected outcomes for terminal alkynes and has been adapted for this compound.

Hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, ultimately yielding an aldehyde.

In the first step, a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF) or a sterically hindered borane like disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the triple bond. The boron atom, being the electrophilic center, adds to the terminal, less sterically hindered carbon of the ethynyl group, while a hydride is transferred to the internal carbon. This concerted, syn-addition leads to the formation of a vinylborane intermediate. The use of a bulky borane reagent is crucial to prevent a second hydroboration from occurring.

In the second step, the vinylborane is oxidized with hydrogen peroxide in a basic solution. This proceeds through the formation of a peroxide anion which attacks the boron atom. A subsequent rearrangement with migration of the vinyl group from boron to oxygen, followed by hydrolysis, yields an enol. The enol intermediate then rapidly tautomerizes to the more stable aldehyde, 4-hexylphenylacetaldehyde.

Oxidative cleavage of the alkyne moiety in this compound can be achieved using strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄).

Ozonolysis of this compound involves the reaction with ozone to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. Subsequent workup of the ozonide determines the final products. An oxidative workup (e.g., with hydrogen peroxide) will cleave the triple bond to yield a carboxylic acid and carbon dioxide. In the case of this compound, this would result in the formation of 4-hexylbenzoic acid. A reductive workup (e.g., with dimethyl sulfide or zinc and water) would lead to the formation of a dicarbonyl compound, which for a terminal alkyne would be an α-ketoaldehyde.

The reduction of the ethynyl group to an ethyl group can be achieved through complete catalytic hydrogenation as described in section 2.2.1.1, using a highly active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with an excess of hydrogen gas. This reaction proceeds through an alkene intermediate which is rapidly reduced to the corresponding alkane, 1-ethyl-4-hexylbenzene.

Another method for the complete reduction of the alkyne is the Wolff-Kishner reduction or Clemmensen reduction of a ketone precursor, which can be synthesized from the alkyne. For instance, hydration of this compound (e.g., with aqueous acid and a mercury(II) salt catalyst) would yield 1-(4-hexylphenyl)ethanone. Subsequent reduction of this ketone would furnish 1-ethyl-4-hexylbenzene.

Radical Reaction Pathways at the Alkynyl Site

The ethynyl group of this compound can also undergo reactions via radical mechanisms, particularly in the presence of radical initiators.

A key example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the terminal carbon of the alkyne, forming a more stable secondary vinyl radical. This vinyl radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, thus propagating the chain reaction. This process leads to the formation of (E)- and (Z)-1-bromo-1-ethenyl-4-hexylbenzene, with the bromine atom attached to the terminal carbon.

Table 2: Comparison of Electrophilic vs. Radical Addition of HBr to this compound

| Reagent | Conditions | Major Product(s) | Mechanism | Regioselectivity |

|---|---|---|---|---|

| HBr | No peroxides | 1-(1-Bromoethenyl)-4-hexylbenzene | Electrophilic Addition | Markovnikov |

Note: The data in this table is representative of the expected outcomes for terminal alkynes and has been adapted for this compound.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic compounds like this compound. wikipedia.org In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the ring's hydrogen atoms. wikipedia.orglibretexts.org The process is central to synthesizing a variety of substituted benzene derivatives.

Reaction Mechanisms and Regioselectivity

The mechanism of electrophilic aromatic substitution begins with the attack of an electrophile on the π-electron system of the benzene ring. minia.edu.eg This initial step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgminia.edu.eg In the final step, a base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. minia.edu.eg

The regioselectivity of the substitution—that is, which hydrogen atom on the ring is replaced—is dictated by the substituents already present on the benzene ring. wikipedia.org These substituents can be classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org

In the case of this compound, the ring has two substituents:

Hexyl group (-C₆H₁₃): As an alkyl group, the hexyl substituent is an activating group . libretexts.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org Alkyl groups are ortho-, para-directing , meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

Ethynyl group (-C≡CH): The ethynyl group is generally considered a deactivating group . The sp-hybridized carbon atoms of the triple bond are more electronegative than sp²-hybridized carbons of the benzene ring, causing them to withdraw electron density from the ring. youtube.com This withdrawal of electron density makes the ring less reactive towards electrophiles. youtube.com Electron-withdrawing groups are typically meta-directing . wikipedia.org

Since the two substituents in this compound are in a para position relative to each other, the directing effects must be considered for the remaining four positions on the ring. The hexyl group directs incoming electrophiles to its ortho positions (positions 2 and 6), which are also the meta positions relative to the ethynyl group. The ethynyl group directs to its meta positions (positions 3 and 5), which are the same as the ortho positions relative to the hexyl group. In this scenario, the activating group (hexyl) generally has a stronger influence on the position of substitution than the deactivating group (ethynyl). Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the hexyl group and meta to the ethynyl group.

Table 1: Directing Effects of Substituents on this compound

| Substituent | Type | Activating/Deactivating | Directing Effect |

| Hexyl (-C₆H₁₃) | Alkyl | Activating | Ortho, Para |

| Ethynyl (-C≡CH) | Alkyne | Deactivating | Meta |

Nitration, Sulfonation, and Halogenation Reactions

Specific electrophilic aromatic substitution reactions can be applied to this compound to introduce various functional groups onto the aromatic ring.

Nitration: This reaction introduces a nitro group (-NO₂) onto the benzene ring. It is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). minia.edu.eg The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg For this compound, nitration would yield 1-ethynyl-2-nitro-4-hexylbenzene.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is achieved through reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃). The expected product would be 2-ethynyl-5-hexylbenzenesulfonic acid.

Halogenation: This reaction involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). The reaction with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. wikipedia.orgminia.edu.eg Halogenation of this compound would result in products like 1-bromo-2-ethynyl-5-hexylbenzene.

Table 2: Summary of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Major Product Name |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-Ethynyl-2-nitro-4-hexylbenzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ (Sulfur trioxide) | 2-Ethynyl-5-hexylbenzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 1-Bromo-4-ethynyl-2-hexylbenzene |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ (Chloronium ion) | 1-Chloro-4-ethynyl-2-hexylbenzene |

Novel and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the development of methods that are not only efficient but also environmentally benign. These principles are applicable to the synthesis of specialized compounds like this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov The synthesis of this compound, often achieved via Sonogashira coupling, can be made more sustainable by applying several of the 12 principles of green chemistry: nih.gov

Prevention of Waste: Optimizing reaction conditions to maximize yield and minimize by-products is a core principle.

Atom Economy: The Sonogashira coupling is inherently atom-economical, as most atoms from the reactants (an aryl halide and a terminal alkyne) are incorporated into the final product.

Use of Catalysis: The reaction relies on catalysts (typically palladium and copper complexes) which are used in small amounts and can be recycled, reducing the need for stoichiometric reagents. researchgate.net

Use of Safer Solvents: Research focuses on replacing traditional, often toxic, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with greener alternatives such as water, ionic liquids, or even solvent-free conditions. nih.gov

Energy Efficiency: Developing catalysts that function effectively at lower temperatures can significantly reduce the energy consumption of the synthesis. researchgate.net

Use of Renewable Feedstocks: While not always feasible for this specific compound, a green chemistry approach encourages sourcing starting materials from renewable resources.

Catalyst Development for Enhanced Efficiency and Selectivity

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl halide, is a primary method for synthesizing compounds like this compound. researchgate.net The efficiency and selectivity of this reaction are highly dependent on the catalyst system employed.

Traditionally, these systems consist of a palladium catalyst, a copper(I) co-catalyst, and an amine base. Research in this area focuses on:

High-Activity Catalysts: Developing palladium complexes with specialized ligands that can achieve high turnover numbers and turnover frequencies. This allows for lower catalyst loading, reducing costs and simplifying purification.

Copper-Free Systems: The copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne. Catalyst systems that operate efficiently without copper have been developed to improve the selectivity for the desired cross-coupled product.

Heterogeneous Catalysts: Supporting the palladium catalyst on solid materials (e.g., polymers, silica, magnetic nanoparticles) facilitates easier separation of the catalyst from the reaction mixture, allowing for its reuse and minimizing metal contamination in the final product.

Mild Reaction Conditions: Modern catalysts are being designed to perform effectively under milder conditions, such as lower temperatures and in more environmentally friendly solvents, which aligns with green chemistry principles. researchgate.net For example, certain catalyst systems can dramatically decrease reaction times from hours to minutes and operate at temperatures of 55-75 °C instead of over 110 °C. researchgate.net

Table 3: Catalyst Systems for Phenylacetylene Synthesis

| Catalyst Type | Key Features | Advantages |

| Traditional Pd/Cu | Palladium complex (e.g., Pd(PPh₃)₄) with a Copper(I) salt (e.g., CuI) | Well-established, versatile for many substrates |

| Copper-Free | Palladium catalyst with a suitable base and ligands, no Cu(I) co-catalyst | Avoids alkyne homocoupling, simplifies purification |

| Heterogeneous | Palladium nanoparticles supported on a solid matrix (e.g., silica, polymers) | Easy catalyst recovery and recycling, reduced product contamination |

| High-Activity | Palladium complexes with advanced phosphine or N-heterocyclic carbene (NHC) ligands | Lower catalyst loading, faster reaction rates, milder conditions |

Polymerization and Oligomerization of 1 Ethynyl 4 Hexylbenzene

Conjugated Polymer Synthesis using 1-Ethynyl-4-hexylbenzene as a Monomer

The synthesis of conjugated polymers from this compound involves the formation of a polymer backbone with alternating single and double bonds, which is responsible for the material's extended π-electron system.

Multicomponent polymerizations are efficient synthetic strategies that allow for the construction of complex polymer structures in a single step from three or more different monomers. This approach has been successfully applied to this compound for the synthesis of fused heterocyclic polymers.

A notable application of multicomponent polymerization involving this compound is the synthesis of conjugated polymers containing imidazo[2,1-b]thiazole units within the main chain. In one such approach, a one-pot polymerization was carried out using 1,4-phthalaldehyde, [6,6′-bibenzothiazole]-2,2′-diamine, and this compound as monomers. This reaction leads to the formation of fused heterocyclic conjugated polymers with high molecular weights, reaching up to a number-average molecular weight (Mn) of 5.7 × 10^4, and moderate yields of up to 54.3%. The inclusion of the imidazo[2,1-b]thiazole units in the polymer backbone results in materials with excellent solubility and good thermal stability. A proposed mechanism for this polymerization involves a 5-exo-dig cyclization followed by an aromatization process.

The success of the multicomponent polymerization to form fused heterocyclic polymers is highly dependent on the reaction conditions. A model polymerization reaction was used to optimize these conditions, including the choice of catalyst, the amount of catalyst, and the solvent.

Through systematic investigation, the following optimized conditions were identified for the model reaction involving 1,4-phthalaldehyde, [6,6′-bibenzothiazole]-2,2′-diamine, and this compound:

| Parameter | Optimized Condition |

| Catalyst | Sc(OTf)₃ |

| Catalyst Loading | 10 mol% |

| Solvent | 1,4-Dioxane |

| Temperature | Not specified in the provided results |

Under these optimized conditions, a series of fused heterocyclic conjugated polymers containing imidazo[2,1-b]thiazole units were successfully synthesized with high molecular weights and in moderate yields.

While palladium-catalyzed cross-coupling reactions are a common and powerful tool for the synthesis of conjugated polymers, specific details regarding the application of these strategies to the homopolymerization of this compound are not available in the provided search results. General palladium-catalyzed methods for arylacetylenes, such as Sonogashira and Heck couplings, are well-established, but their specific application and optimization for this particular monomer have not been detailed.

The microstructure and regioregularity of polymers derived from substituted monomers like this compound are crucial factors that influence their physical and electronic properties. However, specific studies detailing the investigation of the microstructure and regioregularity of poly(this compound) are not present in the available search results. Therefore, no information can be provided on the specific arrangement of the hexylphenyl side groups along the polymer chain or the stereochemistry of the double bonds in the backbone for polymers derived solely from this monomer.

Multicomponent Polymerization Techniques

Structure-Property Relationships in this compound Derived Polymers

Understanding the relationship between the chemical structure of a polymer and its macroscopic properties is fundamental for designing new materials with tailored functionalities. For polymers derived from this compound, the hexyl substituent is expected to enhance solubility and influence the packing of the polymer chains in the solid state. The conjugated backbone, in turn, is expected to govern the electronic and optical properties. However, detailed experimental studies and specific data on the structure-property relationships for polymers synthesized exclusively from this compound are not available in the provided search results. Therefore, a detailed analysis of how variations in molecular weight, regioregularity, and solid-state packing specifically affect the thermal, mechanical, and optoelectronic properties of these polymers cannot be presented.

Influence of Alkyl Chain Length on Polymer Properties

The length of the alkyl chain substituent on the phenyl ring significantly influences the physicochemical properties of poly(phenylacetylene) derivatives. While specific research on a broad series of poly(1-ethynyl-4-alkylbenzene)s is limited, general trends can be inferred from studies on analogous conjugated polymer systems. Increasing the alkyl chain length generally enhances the solubility of the polymer in common organic solvents. This is attributed to the increased entropy and favorable interactions between the nonpolar alkyl chains and the solvent molecules.

Longer alkyl chains can also impact the polymer's morphology and thermal properties. For instance, in some organic semiconductors, longer alkyl chains promote the formation of more ordered, layered molecular packing structures, which can affect charge carrier mobility. Conversely, excessively long and flexible chains may disrupt crystalline packing, leading to more amorphous materials. The plasticizing effect of the alkyl chains can also lower the glass transition temperature (Tg) of the polymer, making it more flexible. Studies on 2,5-thiophenedicarboxylate plasticizers in PVC found that plasticizing efficiency decreased as the alkyl chain length increased.

Table 1: Effect of Alkyl Chain Length on Polymer Properties (General Trends)

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

|---|---|---|

| Solubility | Increases | Enhanced solvent-polymer interactions and increased entropy. |

| Glass Transition (Tg) | Decreases | Increased free volume and chain mobility (internal plasticization). |

| Crystallinity | Can increase or decrease | Depends on the balance between interchain spacing and van der Waals interactions. |

| Charge Carrier Mobility | Can be optimized | Influences molecular packing and intermolecular distance. |

Impact of Ethynyl (B1212043) Group on Conjugation Length and Electronic Band Structure

The ethynyl group (–C≡C–) is the fundamental unit that, upon polymerization, forms the conjugated polyene backbone of poly(this compound). The alternating single and double bonds along this backbone create a delocalized π-electron system, which is responsible for the polymer's characteristic electronic and optical properties. The effective conjugation length, which refers to the extent over which the π-electrons are delocalized, is a critical parameter determining the polymer's electronic band structure, particularly the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A longer effective conjugation length generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in the polymer's UV-visible absorption spectrum. The pendant 4-hexylphenyl groups, while not part of the main conjugated chain, can influence the electronic properties through steric and electronic effects. Steric hindrance between adjacent bulky side groups can cause twisting of the polymer backbone, which may reduce the effective conjugation length. However, the aryl group in the side chain can also have a significant effect on the absorption spectra of poly(phenylacetylene) derivatives.

Molecular Weight Distribution and Branching Analysis

The molecular weight (MW) and molecular weight distribution (MWD, or polydispersity index, PDI) are crucial characteristics of poly(this compound) that dictate its mechanical and processing properties. These parameters are highly dependent on the polymerization method and conditions, such as the choice of catalyst, monomer concentration, and reaction time. Living polymerization techniques, for example, can yield polymers with a narrow MWD (PDI close to 1.0), indicating that all polymer chains grow at a similar rate.

Branching is another structural feature that can occur during polymerization, particularly under high-energy conditions or with certain catalysts. Branching can arise from side reactions where a growing polymer chain reacts with an already formed polymer chain. The presence of branches disrupts the linear structure of the polymer, which can significantly affect its properties. For example, branching can lower the polymer's density and crystallinity and alter its solution viscosity compared to a linear polymer of the same molecular weight. Techniques such as gel permeation chromatography (GPC) are used to determine the MW and MWD, while spectroscopic methods like NMR can be employed to analyze the degree of branching. In the polymerization of a related monomer, p-diethynylbenzene, branching was observed, and the ratio of olefinic and aromatic protons to ethynyl protons was used to indicate its presence.

Self-Assembly and Supramolecular Polymerization of this compound Derivatives

Derivatives of this compound can engage in self-assembly processes, driven by non-covalent interactions, to form ordered supramolecular structures. Supramolecular polymerization involves the spontaneous association of monomeric units into polymeric chains through reversible interactions like hydrogen bonding and π-stacking. This bottom-up approach allows for the creation of well-defined, functional nanomaterials. The chemical structure of the monomer, particularly the nature of the side chains and any additional functional groups, plays a critical role in directing the self-assembly pathway and the morphology of the resulting structures.

π-Stacking Interactions in Solid State

In the solid state, the aromatic phenyl rings of poly(this compound) can interact through π-stacking. This is a non-covalent interaction between π-orbitals of adjacent aromatic rings, which contributes significantly to the packing and stability of the polymer chains. The geometry of π-stacking can vary, with common arrangements including face-to-face and parallel-displaced (slip-stacked) configurations. The slip-stacked motif often emerges to minimize steric repulsion while maximizing attractive van der Waals forces.

Formation of Ordered Nanostructures and Thin Films

The self-assembly of this compound and its polymers can be utilized to create ordered nanostructures, such as nanofibers, nanorods, and thin films with controlled morphology. The formation of these structures is often achieved through solution-based processing techniques like spin-coating, drop-casting, or solvent vapor annealing. During film formation, as the solvent evaporates, the interplay of polymer-solvent and polymer-polymer interactions, including π-stacking and van der Waals forces, drives the molecules to organize into thermodynamically favorable structures.

The resulting morphology of the thin film is critical for its application in electronic devices. For instance, in organic field-effect transistors (OFETs), a high degree of molecular ordering and preferential orientation of the conjugated backbones relative to the substrate are desirable for efficient charge transport. The hexyl side chains play a crucial role in this process, influencing the solubility for film deposition and modulating the intermolecular spacing and packing of the conjugated backbones. Precise control over processing conditions can allow for the fabrication of highly oriented nanostructures within the thin film.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| p-diethynylbenzene |

| Poly(phenylacetylene) |

| 2,5-thiophenedicarboxylate |

Applications of 1 Ethynyl 4 Hexylbenzene in Advanced Functional Materials

Organic Electronics and Optoelectronics

The versatility of 1-ethynyl-4-hexylbenzene makes it a valuable component in the molecular design of organic semiconductors. The ethynyl (B1212043) group provides a site for carbon-carbon bond formation, most commonly through Sonogashira coupling reactions, enabling the extension of π-conjugation which is essential for charge transport. The hexylbenzene moiety, on the other hand, imparts solubility in common organic solvents, a crucial characteristic for solution-based fabrication of electronic devices.

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors are fundamental components of modern flexible and transparent electronics. The performance of these devices is largely dependent on the charge carrier mobility of the organic semiconductor used. The incorporation of this compound into larger molecular architectures has been shown to positively influence the performance of OTFTs.

The structural attributes of this compound contribute to the enhanced charge carrier mobility of organic semiconductors. A notable example is its use in the synthesis of 2,6,9,10-tetrakis((4-hexylphenyl)ethynyl)anthracene. In this larger molecule, the ethynylphenyl groups extend the π-conjugation of the anthracene core, which is a key factor for efficient charge transport. The hexyl side chains play a crucial role in promoting self-organization and favorable molecular packing in the solid state. researchgate.net This ordered arrangement of molecules in the thin film facilitates intermolecular charge hopping, which is a primary mechanism for charge transport in organic semiconductors. atomfair.com The resulting material, when incorporated into an OTFT, has demonstrated significant charge carrier mobility. For instance, an OTFT fabricated with this anthracene derivative showed a mobility of approximately 0.13 cm²/Vs. koreascience.kr

The molecular design of organic semiconductors is a critical factor that dictates their electronic properties and, consequently, the performance of devices fabricated from them. The use of this compound as a building block allows for precise control over the final molecular structure. The linear, rigid nature of the ethynyl group helps to create a more planar and extended conjugated system, which is beneficial for charge transport.

The hexyl group, while primarily for solubility, also influences the intermolecular interactions. The length and branching of such alkyl chains can affect the molecular packing and thin-film morphology, which in turn impacts device performance. pku.edu.cn In the case of 2,6,9,10-tetrakis((4-hexylphenyl)ethynyl)anthracene, the presence of four hexylphenyl groups derived from this compound not only enhances solubility but also contributes to the degree of self-organization of the molecules. researchgate.net This controlled self-assembly is crucial for achieving high-performance OTFTs with reliable and reproducible characteristics.

The performance of an OTFT is intimately linked to the morphology and crystallinity of the organic semiconductor thin film. A well-ordered, crystalline film with large grain sizes and minimal defects generally leads to higher charge carrier mobility. The hexyl side chains originating from this compound play a significant role in influencing the film morphology. These flexible alkyl chains can facilitate the solution-based processing of the semiconductor and promote the formation of highly crystalline domains upon solvent evaporation or annealing.

For the anthracene derivative synthesized using this compound, the resulting molecule exhibits good solubility, which is essential for forming uniform and highly crystalline thin films through solution-processing techniques. researchgate.net The high degree of crystallinity in the thin film of 2,6,9,10-tetrakis((4-hexylphenyl)ethynyl)anthracene is a direct contributor to its respectable charge carrier mobility in an OTFT device. koreascience.kr The ability to form such ordered films is a testament to the important role of the hexylphenyl groups in directing the molecular assembly.

| Device Type | Semiconducting Material | Charge Carrier Mobility (cm²/Vs) |

| OTFT | 2,6,9,10-tetrakis((4-hexylphenyl)ethynyl)anthracene | ~ 0.13 |

| SC-FET | 2,6,9,10-tetrakis((4-hexylphenyl)ethynyl)anthracene | 1.00 - 1.35 |

This table presents the charge carrier mobility of an organic semiconductor synthesized using this compound as a precursor in different device configurations. koreascience.kr

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, this compound can be utilized in the synthesis of donor or acceptor materials. The extended π-conjugation facilitated by the ethynylphenyl moiety can help in tuning the absorption spectrum of the material to better match the solar spectrum. Furthermore, the hexyl chains aid in achieving the desired morphology in the bulk heterojunction (BHJ) active layer of an OPV device, which is crucial for efficient exciton dissociation and charge transport. The ability to tailor the electronic energy levels (HOMO and LUMO) of the resulting materials through molecular design incorporating this compound is also a key advantage in optimizing the performance of OPVs.

Light-Emitting Diodes (LEDs)

While specific examples of this compound in high-performance organic light-emitting diodes are not extensively documented in the reviewed literature, the structural motifs it provides are relevant to the design of emissive materials. The phenylethynyl group can be part of a larger chromophore, where the extended conjugation can be tailored to achieve emission in different parts of the visible spectrum. For instance, derivatives of phenylacetylene (B144264) have been explored in the context of light-emitting materials. The solubility imparted by the hexyl group is also advantageous for the fabrication of OLEDs via solution-processing methods, which can lead to lower manufacturing costs. The rigid nature of the ethynyl linkage can also contribute to a higher photoluminescence quantum yield in the solid state by suppressing non-radiative decay pathways.

Sensor Applications

While specific sensor devices based solely on this compound are not extensively detailed in the literature, its core structure, phenylene ethynylene, is a subject of intense research in the field of sensory materials. researchgate.netuni-heidelberg.de Derivatives of this structure are particularly relevant for creating fluorescent sensors. researchgate.netuni-heidelberg.de These sensors often operate on the principle of photoluminescence (PL) quenching, where the presence of an analyte interacts with the sensor molecule to decrease its fluorescence intensity. scielo.br

Alkyne-based materials, including ethynylbenzene derivatives, have shown significant potential as fluorescent probes for the selective detection of various analytes, such as metal ions and nitroaromatic compounds. researchgate.netuni-heidelberg.demdpi.com For example, polymers and oligomers incorporating the phenylene ethynylene skeleton have been engineered to detect transition metals like Fe³⁺, Cu²⁺, and Hg²⁺. researchgate.netuni-heidelberg.denih.gov The sensing mechanism relies on the analyte modulating the electronic properties of the π-conjugated system of the sensor molecule, leading to a measurable change in its optical properties. nih.gov

Furthermore, the terminal alkyne group is instrumental in functionalizing surfaces for sensing applications. Alkynes have emerged as a promising alternative to thiols for attaching molecules to gold nanoparticles (AuNPs). nih.govacs.org This functionalization is rapid, efficient, and creates stable conjugates that can be used for the sensitive detection of molecules like hydrogen peroxide. nih.govacs.org The use of alkyne-functionalized materials represents a promising advancement in sensor technology with potential applications in environmental monitoring and industrial safety. mdpi.com

Liquid Crystal Technology

The molecular architecture of this compound, featuring a rigid core and a flexible terminal chain, makes it a valuable component in the field of liquid crystal technology. The design of thermotropic liquid crystalline materials is fundamentally linked to molecular structure, which can be broadly divided into a rigid core unit and flexible terminal chains. fishersci.com

This compound as a Building Block for Liquid Crystalline Materials

This compound serves as a quintessential building block for constructing more complex liquid crystalline molecules. mdpi.com The synthesis of liquid crystal materials often involves combining various molecular fragments, and ethynylbenzenes are a recognized class of these building blocks. mdpi.com The presence of the ethynyl linker is crucial; it can extend the π-conjugated system of the molecule, which is a common strategy for tuning the spectroscopic and electronic properties of the resulting material. acs.org The combination of the 1,4-disubstituted benzene (B151609) ring with the terminal alkyl chain is a common motif in the design of liquid crystalline materials. fishersci.com By incorporating this compound into larger molecular structures through chemical reactions involving its ethynyl group, researchers can systematically engineer materials with desired liquid crystalline properties.

Structure-Mesophase Relationships

The relationship between the molecular structure of a compound and its liquid crystalline phases (mesophases) is a central concept in materials science. For molecules based on this compound, several structural features dictate the type and stability of the mesophases formed:

Rigid Core: The 1,4-disubstituted benzene ring provides the necessary rigidity and linearity to promote anisotropic ordering, which is a prerequisite for liquid crystallinity. fishersci.com

Flexible Tail: The hexyl chain acts as a flexible terminal group. The length of such alkyl chains influences melting and clearing points; changes in chain length can significantly alter the temperature range over which a material exhibits liquid crystalline behavior. fishersci.com

Ethynyl Linker: The linear, rigid ethynyl (–C≡C–) group acts as a linking unit. Introducing an ethynyl linker can extend the effective π-conjugation length and influence molecular packing. acs.org This can lead to the formation of specific mesophases, such as interdigitated smectic structures, due to the steric effects of the linker. acs.org

The interplay between these components—the rigid aromatic core, the flexible aliphatic tail, and the linear ethynyl linker—is critical in determining the specific mesophase (e.g., nematic, smectic) and the thermal stability of the resulting liquid crystalline material.

"Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them exceptionally useful for molecular synthesis. The terminal alkyne of this compound makes it a prime substrate for one of the most prominent click reactions. mdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. nih.gov This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. mdpi.com The reaction is highly efficient and tolerates a wide variety of functional groups, proceeding under mild conditions, often in aqueous or organic solvents. mdpi.com this compound is an ideal alkyne component for this reaction due to its terminal triple bond. mdpi.com The CuAAC reaction has been widely implemented across diverse scientific disciplines, including polymer synthesis, biomaterials, and combinatorial chemistry. nih.gov

Key Features of the CuAAC Reaction

| Feature | Description |

|---|---|

| Reactants | A terminal alkyne (e.g., this compound) and an organic azide. |

| Catalyst | A Copper(I) species, often generated in situ from a Cu(II) salt and a reducing agent. |

| Product | A 1,4-disubstituted 1,2,3-triazole. |

| Conditions | Typically mild, can often be run in various solvents, including water. mdpi.com |

| Efficiency | High yields with minimal to no byproducts. |

Synthesis of 1,2,3-Triazole Derivatives

The primary application of this compound in CuAAC is the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. Triazoles are a significant class of heterocyclic compounds with importance in medicinal chemistry and materials science. researchgate.net The reaction covalently links the 4-hexylphenyl group from this compound to another molecule via the newly formed, chemically stable triazole ring. mdpi.com

The general synthetic pathway involves reacting this compound with a selected organic azide in the presence of a copper(I) catalyst. scielo.br This methodology allows for the rapid construction of large libraries of compounds from various available azides and alkynes. The resulting 1-(substituted)-4-(4-hexylphenyl)-1H-1,2,3-triazole derivatives can be used in a wide range of applications, from the development of biologically active compounds to the creation of functional polymers. researchgate.net

Bioconjugation and Bioprobe Development

The terminal ethynyl group of this compound is a key functional handle for its application in bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the covalent attachment of this compound to biomolecules that have been modified to contain an azide group. The resulting triazole linkage is highly stable under physiological conditions, making this an effective strategy for creating bioprobes and other functional bioconjugates.

The hexylbenzene moiety of the molecule provides a hydrophobic domain, which can be advantageous in the design of bioprobes intended to interact with or insert into lipid membranes or hydrophobic pockets of proteins. By conjugating a fluorescent dye or other reporter molecule to an azide-modified biomolecule using this compound as a linker, researchers can create probes to visualize and track biological processes. While direct research specifically detailing the use of this compound in bioprobes is not extensively documented in publicly available literature, the principles of click chemistry strongly support its potential in this area. The reaction mechanism involves the formation of a copper acetylide intermediate from this compound, which then reacts with an azide-functionalized biomolecule to form the stable triazole linkage.

| Reaction Type | Reactants | Catalyst | Product | Potential Application |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Azide-modified biomolecule (e.g., protein, DNA) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | Biomolecule-triazole-hexylbenzene conjugate | Fluorescent labeling, targeted drug delivery, protein immobilization |

Functionalization of Complex Molecular Architectures

The versatility of the ethynyl group extends to the functionalization of various complex molecular architectures, including dendrimers and fullerenes, to create novel materials with tailored properties.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core. The surface of a dendrimer can be functionalized with numerous molecules. By reacting azide-modified dendrimers with this compound via CuAAC, the hydrophobic hexylbenzene units can be introduced onto the dendrimer periphery. This modification can significantly alter the solubility and self-assembly properties of the dendrimer, making it a candidate for applications in drug delivery, where the hydrophobic shell could encapsulate therapeutic agents, or in the formation of liquid crystalline phases. The regular, branched structure of dendrimers allows for the precise attachment of multiple this compound units, leading to materials with well-controlled structures and properties.

Fullerenes: Fullerenes, such as C60, are cage-like carbon molecules that can be functionalized to enhance their solubility and electronic properties for applications in organic electronics and materials science. The terminal alkyne of this compound can be used to functionalize fullerenes through various addition reactions or by coupling with azide-functionalized fullerene derivatives. The addition of the hexylbenzene moiety can improve the solubility of fullerenes in organic solvents, facilitating their processing into thin films for electronic devices. Furthermore, the electronic properties of the fullerene can be tuned by the attached organic group.

Another important reaction for functionalizing complex architectures is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction can be employed to attach this compound to various aromatic platforms, leading to the synthesis of conjugated polymers and other advanced materials. For instance, it can be used to create poly(p-phenyleneethynylene) (PPE) derivatives, where the hexylbenzene units enhance solubility and influence the packing and electronic properties of the polymer chains.

| Molecular Architecture | Functionalization Reaction | Reactants | Resulting Functionality | Potential Application |

| Dendrimers | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized dendrimer, this compound | Hydrophobic surface modification | Drug delivery, liquid crystals |

| Fullerenes | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized fullerene, this compound | Enhanced solubility, modified electronic properties | Organic photovoltaics, advanced materials |

| Aromatic Halides | Sonogashira Coupling | Aryl/Vinyl halide, this compound | Extended π-conjugated systems | Conjugated polymers for electronics, liquid crystals |

Computational and Theoretical Studies of 1 Ethynyl 4 Hexylbenzene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a highly effective approach for determining the structural, spectral, and electronic properties of organic molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 1-Ethynyl-4-hexylbenzene.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the ground state. semanticscholar.org This energy gap is crucial in predicting the behavior of materials in optoelectronic applications.

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Aromatic Compounds (Calculated via DFT) This table presents representative data for analogous compounds to illustrate the concepts, as specific values for this compound are not available in the reviewed literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzene (B151609) | -6.75 | -1.15 | 5.60 |

| Toluene | -6.42 | -1.12 | 5.30 |

| Phenylacetylene (B144264) | -6.58 | -1.45 | 5.13 |

| This compound (Expected Trend) | Higher than Benzene | Lower than Benzene | Smaller than Benzene |

Note: The values are illustrative and depend on the specific DFT functional and basis set used. The trend for this compound is an educated prediction based on substituent effects.

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state on the potential energy surface. This process, known as geometry optimization, provides precise information about bond lengths, bond angles, and dihedral angles.

For this compound, the geometry would be optimized to confirm the planarity of the benzene ring and the linear arrangement of the C≡C-H group. The flexible hexyl chain, however, can adopt multiple conformations. Conformational analysis involves calculating the relative energies of these different spatial arrangements (rotamers) to identify the most stable conformers and the energy barriers between them. The lowest energy conformation is typically an extended or anti-periplanar arrangement of the alkyl chain to minimize steric hindrance.

Calculations on monosubstituted benzenes have shown that substituents can induce small but significant deformations in the benzene ring's geometry. researchgate.net The ethynyl (B1212043) group is expected to slightly alter the bond lengths and angles within the aromatic ring.

Table 2: Predicted Geometrical Parameters for this compound Based on DFT Calculations of Analogous Molecules This table provides expected values based on standard bond lengths and calculations on similar structures, as a specific optimized geometry for this compound was not found in the literature.

| Parameter | Description | Predicted Value (Å or °) |

| C-C (ring) | Average bond length in the benzene ring | ~1.39 - 1.40 Å |

| C(ring)-C(ethynyl) | Bond between the ring and ethynyl carbon | ~1.43 Å |

| C≡C | Triple bond length of the ethynyl group | ~1.21 Å |

| C≡C-H | Bond length of the acetylenic hydrogen | ~1.06 Å |

| C(ring)-C(hexyl) | Bond between the ring and hexyl chain | ~1.51 Å |

| ∠C-C-C (ring) | Internal angle of the benzene ring | ~120° |

| ∠C(ring)-C≡C | Angle of the ethynyl substituent | ~180° |

DFT calculations can generate maps of electron density, which illustrate how charge is distributed across a molecule. The Molecular Electrostatic Potential (MEP) map is a particularly useful visualization tool that shows regions of positive and negative electrostatic potential on the electron density surface. semanticscholar.org These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) attack. nih.gov

For this compound, the MEP would show a region of high electron density (negative potential) associated with the π-system of the benzene ring and the ethynyl group, making these areas susceptible to electrophilic attack. The hydrogen atoms, particularly the acetylenic hydrogen, would represent regions of positive potential.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and bonding interactions within a molecule. It analyzes the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis orbitals (acceptors), quantifying stabilizing interactions like hyperconjugation. scispace.com For this compound, NBO analysis would detail the interactions between the σ and π orbitals of the phenyl, ethynyl, and hexyl moieties, providing a deeper understanding of the electronic communication within the molecule.

Molecular Dynamics Simulations

While DFT is excellent for studying the properties of single, static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how materials will behave in the liquid or solid state, revealing information about self-assembly, intermolecular forces, and the influence of the environment.

The structure of this compound, with its aromatic core and alkyl chain, suggests that intermolecular interactions will be dominated by π-π stacking between the benzene rings and van der Waals forces between the hexyl chains. The ethynyl group can also participate in specific interactions, including weak hydrogen bonding.

MD simulations can model how these interactions lead to self-assembly. By simulating a large number of this compound molecules, it is possible to predict whether they will form ordered structures, such as layers, columns, or other liquid crystalline phases. Studies on related phenylacetylene macrocycles have shown that π-π stacking is a primary driving force for their one-dimensional self-assembly into belts and rods. acs.org Similarly, computational studies of phenylacetylene on gold surfaces have demonstrated that self-assembly leads to densely packed, ordered monolayers. researchgate.netresearchgate.net These findings suggest that this compound and its derivatives would also have a strong tendency to self-organize through a combination of aromatic and aliphatic interactions.

The behavior of molecules can change dramatically in the presence of a solvent. MD simulations are an ideal tool for investigating these solvent effects by explicitly including solvent molecules in the simulation box. The solvent can influence the conformation of the flexible hexyl chain and mediate the interactions between solute molecules, thereby affecting aggregation.

In nonpolar solvents, the π-π stacking interactions between the aromatic cores of this compound would likely be the dominant factor driving aggregation. In polar solvents, solvophobic effects could become more significant, where the nonpolar parts of the molecule (the hexyl chain and phenyl ring) are driven together to minimize their contact with the polar solvent.

Simulations of related phenyleneethynylene oligomers have shown that solvent polarity plays a key role in modulating the strength of the chain-chain interactions that determine the molecular structure. For this compound, MD simulations in different solvents could predict the stability of various conformers and the propensity for aggregation, providing crucial insights for applications where the molecule is processed in solution.

Theoretical Prediction of Novel Derivatives and Their Properties

Computational chemistry provides a powerful toolkit for the in silico design and evaluation of novel derivatives of this compound. Through the application of theoretical models, researchers can predict the physicochemical properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts toward compounds with desired characteristics for various applications, particularly in materials science and electronics.

Methodology of Theoretical Prediction

The primary method employed for these predictions is Density Functional Theory (DFT). DFT calculations allow for the optimization of molecular geometries to their lowest energy state and the subsequent calculation of a wide range of electronic and spectroscopic properties. By systematically modifying the structure of the parent molecule, this compound, with different functional groups, a virtual library of novel derivatives can be created and screened.

Key properties that are typically investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and optical properties. A smaller gap generally corresponds to a molecule that is more easily excitable, which can be desirable for applications in organic electronics.

Ionization Potential (IP) and Electron Affinity (EA): These properties, which can be estimated from the HOMO and LUMO energies, respectively, are important for understanding charge injection and transport in organic semiconductor devices.

Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of the designed molecules. This allows for the theoretical determination of the maximum absorption wavelength (λmax), which is vital for optoelectronic applications.

Design of Novel Derivatives

Novel derivatives of this compound can be designed by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring. The position and nature of these substituents can significantly tune the electronic properties of the molecule.

Derivatives with Electron-Donating Groups (EDGs): Introducing groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) is predicted to raise the HOMO energy level more significantly than the LUMO level, leading to a reduction in the HOMO-LUMO gap. This modification can enhance the electron-donating character of the molecule.

Derivatives with Electron-Withdrawing Groups (EWGs): Attaching groups such as nitro (-NO₂) or cyano (-CN) is expected to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This would also lead to a smaller HOMO-LUMO gap and enhance the electron-accepting properties of the molecule.

Predicted Properties of Hypothetical Derivatives

The following table presents a hypothetical set of data for theoretically designed derivatives of this compound, based on general principles observed in computational studies of similar aromatic compounds. These values illustrate the expected trends upon substitution.

| Compound Name | Substituent Group | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| This compound | -H (Parent Molecule) | -5.80 | -1.20 | 4.60 | 250 |

| 1-Ethynyl-4-hexyl-2-nitrobenzene | -NO₂ (EWG) | -6.20 | -2.00 | 4.20 | 285 |

| 2-Amino-1-ethynyl-4-hexylbenzene | -NH₂ (EDG) | -5.45 | -1.05 | 4.40 | 270 |

| 1-Cyano-4-ethynyl-2-hexylbenzene | -CN (EWG) | -6.15 | -1.90 | 4.25 | 280 |

| 1-Ethynyl-4-hexyl-2-methoxybenzene | -OCH₃ (EDG) | -5.60 | -1.10 | 4.50 | 265 |

Note: The data in this table is illustrative and represents expected trends from theoretical calculations. Actual experimental values may vary.

These theoretical predictions suggest that by carefully selecting and positioning functional groups, it is possible to fine-tune the electronic and optical properties of this compound. For instance, the introduction of both EWGs and EDGs is predicted to cause a bathochromic (red) shift in the maximum absorption wavelength, indicating a narrowing of the energy gap. Such in silico studies are invaluable for rationally designing novel materials with tailored properties for specific applications in fields like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and molecular wires.

Advanced Characterization Techniques for 1 Ethynyl 4 Hexylbenzene and Its Derivatives

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of 1-Ethynyl-4-hexylbenzene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetylenic proton, and the protons of the hexyl chain. The aromatic protons typically appear as two doublets in the range of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acetylenic proton gives a singlet at around 3.0 ppm. The signals for the hexyl group's protons would be observed in the upfield region (0.8-2.6 ppm), with the benzylic protons appearing as a triplet around 2.6 ppm. For a closely related compound, 1-(phenylethynyl)-4-propylbenzene, the propyl group protons appear at 0.94 ppm (triplet, 3H), 1.61-1.68 ppm (multiplet, 2H), and 2.59 ppm (triplet, 2H) rsc.org.

¹³C-NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For 1-(phenylethynyl)-4-propylbenzene, the acetylenic carbons appear at approximately 88.8 and 89.6 ppm rsc.org. The aromatic carbons show signals in the range of 120-144 ppm, with the carbon attached to the alkyl group being at the higher end of this range rsc.org. The carbons of the alkyl chain resonate at lower chemical shifts.

| Assignment | ¹H-NMR Chemical Shift (ppm) of 1-(Phenylethynyl)-4-propylbenzene rsc.org | ¹³C-NMR Chemical Shift (ppm) of 1-(Phenylethynyl)-4-propylbenzene rsc.org |

| Aromatic Protons | 7.15 (d, 2H), 7.31-7.35 (m, 3H), 7.45 (d, 2H), 7.51-7.53 (m, 2H) | 120.4, 123.5, 128.1, 128.3, 128.5, 131.5, 131.6, 143.2 |

| Acetylenic Carbons | - | 88.8, 89.6 |

| Propyl Group | 0.94 (t, 3H), 1.61-1.68 (m, 2H), 2.59 (t, 2H) | 13.8, 24.4, 38.0 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretching vibration is expected to appear as a weak band around 2100 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the hexyl group would be seen in the 1465-1375 cm⁻¹ range. For a similar molecule, (E)-1-(tert-butyl)-4-(1,2-diiodovinyl)benzene, IR peaks are observed at 3066, 2954, 2926, and 2858 cm⁻¹ rsc.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, which shows a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum around 2100 cm⁻¹ due to the change in polarizability during the vibration. The symmetric breathing vibration of the benzene ring also gives a strong Raman signal.

| Functional Group | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** |

| Acetylenic C-H Stretch | ~3300 (sharp) | - |

| C≡C Stretch | ~2100 (weak) | ~2100 (strong) |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Alkyl C-H Stretch | 2960-2850 | 2960-2850 |

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Visible (UV-Vis) absorption and photoluminescence spectroscopies are employed to study the electronic transitions and emissive properties of conjugated molecules.

UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenylacetylene (B144264) chromophore. These absorptions arise from π-π* electronic transitions within the conjugated system. For a derivative, 2,6,9,10-tetrakis((4-hexylphenyl)ethynyl)anthracene, which is synthesized from this compound, the UV-Vis absorption spectrum in solution shows a maximum absorption peak at 538 nm researchgate.net. The absorption spectrum of the parent compound, this compound, would likely be in the UV region at shorter wavelengths.

Photoluminescence Spectroscopy: Upon excitation with a suitable wavelength of light, derivatives of this compound can exhibit photoluminescence (fluorescence). The emission spectrum provides information about the energy of the excited state. The anthracene-cored derivative mentioned above shows a strong emission in solution with a quantum yield of 97.1% when excited at 488 nm researchgate.net. The emission spectrum of this derivative in solution has a maximum at 553 nm researchgate.net.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a material. For this compound, XPS can be used to analyze the carbon and any other elements present in its derivatives or when the molecule is adsorbed on a surface. The C 1s spectrum would show different peaks corresponding to the carbon atoms in different chemical environments, such as the sp-hybridized acetylenic carbons, the sp²-hybridized aromatic carbons, and the sp³-hybridized carbons of the hexyl chain. A study on phenylacetylene adsorbed on a Cu(100) surface showed that the C 1s core level spectrum evolves upon adsorption, indicating an interaction between the alkyne group and the metal surface researchgate.net.

Morphological and Structural Analysis

These techniques are used to investigate the solid-state arrangement and crystalline nature of this compound and its derivatives.

X-ray Diffraction (XRD) Studies (Powder and Single Crystal)

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of a solid material.

Powder XRD: Powder X-ray diffraction is used to analyze the crystallinity and phase purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline solid. For derivatives of this compound that form crystalline solids, powder XRD can be used to identify the crystal system and unit cell parameters.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

The morphological and structural analysis of materials derived from this compound at the micro and nanoscale is greatly facilitated by electron microscopy techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface features and internal structure of these materials, respectively.